-Bromo-2-fluoroanisole serves as a valuable building block in organic synthesis due to the presence of both the reactive bromine and the electron-withdrawing fluorine group. The bromine atom readily participates in substitution reactions, allowing the attachment of various functional groups to create diverse new molecules.
For instance, research has utilized 4-bromo-2-fluoroanisole in the synthesis of:
4-Bromo-2-fluoroanisole has the molecular formula C7H6BrFO. Its structure consists of a benzene ring with a methoxy group (OCH3) attached at the second position and a bromine (Br) atom at the fourth position. A fluorine (F) atom substitutes one of the hydrogens on the ring at the second position relative to the methoxy group [].
This structure presents some notable features:
Reaction with ammonia (NH3) to form 4-amino-2-fluoroanisole (balanced equation not available due to lack of specific reaction conditions).
Reaction with lithium iodide (LiI) to form 4-iodo-2-fluoroanisole (balanced equation not available due to lack of specific reaction conditions).
These are just potential reactions, and the actual reactivity of 4-bromo-2-fluoroanisole would depend on specific reaction conditions and the presence of other reagents.
Information on some physical and chemical properties of 4-bromo-2-fluoroanisole is available from chemical suppliers:
Data on other properties like melting point, boiling point, and solubility are not readily available in scientific literature.
Currently, there is no scientific research readily available describing a specific mechanism of action for 4-bromo-2-fluoroanisole.
Irritant